molecular formula C7H15ClN2O B8506534 trans-3-aminocyclohexanecarboxamide hydrochloride

trans-3-aminocyclohexanecarboxamide hydrochloride

Cat. No.: B8506534
M. Wt: 178.66 g/mol
InChI Key: ZCFBGXVDLNNMDE-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-3-aminocyclohexanecarboxamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of tert-butyl carbamate (N-Boc) as a protecting group, which is later deprotected using hydrogen chloride gas under solvent-free conditions .

Industrial Production Methods

Industrial production of trans-3-aminocyclohexanecarboxamide hydrochloride often involves scalable and sustainable methods. The ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor is one such method. This approach allows for the controlled and stoichiometric release of hydrogen chloride gas, making the process efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

trans-3-aminocyclohexanecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives.

Scientific Research Applications

trans-3-aminocyclohexanecarboxamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of trans-3-aminocyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to trans-3-aminocyclohexanecarboxamide hydrochloride include:

Uniqueness

This compound is unique due to its specific structural configuration and the presence of both amine and carboxamide functional groups

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

(1S,3S)-3-aminocyclohexane-1-carboxamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6-;/m0./s1

InChI Key

ZCFBGXVDLNNMDE-GEMLJDPKSA-N

Isomeric SMILES

C1C[C@@H](C[C@H](C1)N)C(=O)N.Cl

Canonical SMILES

C1CC(CC(C1)N)C(=O)N.Cl

Origin of Product

United States

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